

comparing the substrate specificity of different fucosyltransferases

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A Researcher's Guide to Fucosyltransferase Substrate Specificity

An In-depth Comparison of Key Fucosyltransferases for Glycoengineering and Drug Development

Fucosylation, the addition of fucose to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to cancer progression and inflammation. The enzymes responsible for this modification, fucosyltransferases (FUTs), exhibit distinct substrate specificities, dictating the types of fucosyl linkages formed and the acceptor molecules they modify. Understanding these specificities is paramount for researchers in glycobiology, drug development, and diagnostics.

This guide provides a comparative overview of the substrate specificities of key human fucosyltransferases, including α 1,2-fucosyltransferases (FUT1, FUT2), α 1,3/4-fucosyltransferases (FUT3, FUT4, FUT5, FUT6, FUT7), the core α 1,6-fucosyltransferase (FUT8), and the O-fucosyltransferase (POFUT1). We present a compilation of available kinetic data, detailed experimental protocols for assessing enzyme activity, and a visual representation of the diverse fucosylation pathways.

Comparative Analysis of Fucosyltransferase Kinetics

The substrate specificity of fucosyltransferases is quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the enzyme's affinity for its substrate, with a lower Km indicating higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, where kcat (the turnover number) is derived from Vmax.

The following tables summarize the available kinetic data for various fucosyltransferases with their preferred acceptor substrates. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, enzyme sources, and acceptor substrate presentation.

Table 1: Kinetic Parameters of α 1,2-Fucosyltransferases (FUT1 & FUT2)

Enzyme	Acceptor Substrate (Type)	Km (mM)	Vmax (pmol/h)	Source
FUT1	Phenyl β -D-galactoside (Type 2 precursor analog)	8.79	0.89	
FUT2	Phenyl β -D-galactoside (Type 1 precursor analog)	8.79	0.89	
FUT2	Asialofetuin (contains Type 1 chains)	3.33 mg/ml	1.4	

Note: FUT1 preferentially fucosylates Type 2 chains (Gal β 1-4GlcNAc), while FUT2 shows a preference for Type 1 chains (Gal β 1-3GlcNAc). The data for FUT1 with a Type 2 acceptor is limited in the available search results.

Table 2: Substrate Preferences of α 1,3/4-Fucosyltransferases

Enzyme	Primary Acceptor Substrates	Linkage(s) Formed	Key Products
FUT3	Type 1 & Type 2 chains, Sialylated	α 1,3 & α 1,4	Lewis a, Lewis b, Sialyl Lewis a, Lewis x, Sialyl Lewis x
FUT4	Type 2 chains	α 1,3	Lewis x
FUT5	Type 1 & Type 2 chains, Sialylated	α 1,3 & α 1,4	Lewis a, Lewis b, Lewis x, Sialyl Lewis x
FUT6	Type 2 chains, Sialylated Type 2	α 1,3	Lewis x, Sialyl Lewis x
FUT7	Sialylated Type 2 chains	α 1,3	Sialyl Lewis x

Note: The α 1,3/4-fucosyltransferases exhibit overlapping but distinct specificities. FUT3 and FUT5 are unique in their ability to form both α 1,3 and α 1,4 linkages. FUT7 displays

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